In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Data for 2-(2-Bromophenyl)isoindole-1,3-dione
In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Data for 2-(2-Bromophenyl)isoindole-1,3-dione
Executive Summary
2-(2-Bromophenyl)isoindole-1,3-dione (also known as N-(2-bromophenyl)phthalimide, CAS: 19357-21-2) is a critical intermediate in medicinal chemistry and advanced organic synthesis. It serves as a highly functionalized building block for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and the construction of complex polycyclic heterocycles such as phenanthridinones[1].
This technical whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties. By bridging the gap between molecular conformation and spectral output, this guide ensures that researchers can confidently synthesize, isolate, and validate this sterically hindered molecule.
Molecular Architecture & Conformational Dynamics
The structural hallmark of 2-(2-bromophenyl)isoindole-1,3-dione is the severe steric clash between the bulky ortho-bromine atom (van der Waals radius ~1.85 Å) and the adjacent carbonyl oxygens of the phthalimide core.
Causality in Conformation: To minimize steric repulsion, the molecule cannot adopt a planar geometry. Instead, the 2-bromophenyl ring is forced into an orthogonal conformation (a dihedral angle of nearly 90°) relative to the planar phthalimide system. This restricted rotation around the C–N bond mimics atropisomerism. Because the phenyl ring is locked orthogonally, its protons are forced into specific regions of the magnetic shielding and deshielding cones generated by the phthalimide carbonyl groups. This anisotropic effect is the primary driver for the unique chemical shifts observed in the ¹H NMR spectrum[2].
Experimental Workflow: Synthesis & Sample Preparation
To ensure a self-validating analytical system, the NMR data must be derived from a sample of high purity. The following protocol outlines a robust, high-yield synthesis of 2-(2-bromophenyl)isoindole-1,3-dione via the condensation of phthalic anhydride and 2-bromoaniline[3].
Step-by-Step Methodology
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Reagent Preparation: Charge a 100 mL round-bottom flask with phthalic anhydride (1.48 g, 10.0 mmol) and 2-bromoaniline (1.72 g, 10.0 mmol).
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Solvent Addition: Add 20 mL of glacial acetic acid to the flask. (Alternatively, deep eutectic solvents or glycerol can be used for a greener approach[3]).
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Condensation (Reflux): Equip the flask with a reflux condenser and heat the mixture to 118 °C (reflux) under a nitrogen atmosphere for 4 hours. The initial suspension will dissolve, followed by the potential precipitation of the product as the reaction proceeds.
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Precipitation & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of crushed ice/water with vigorous stirring. Filter the resulting white/pale-yellow precipitate under a vacuum and wash thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid.
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Purification: Recrystallize the crude solid from boiling ethanol to yield pure 2-(2-bromophenyl)isoindole-1,3-dione as crystalline needles.
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NMR Sample Preparation:
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For ¹H NMR: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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For ¹³C NMR: Dissolve 50 mg of the compound in 0.6 mL of CDCl₃ to ensure a sufficient signal-to-noise ratio for quaternary carbons.
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Fig 1: Step-by-step synthetic workflow and NMR sample preparation.
¹H NMR Spectroscopic Analysis
Instrument Parameters: 400 MHz, CDCl₃, 298 K.
Quantitative Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phthalimide H-4, H-7 | 7.96 | dd | ³J = 5.4, ⁴J = 3.1 | 2H |
| Phthalimide H-5, H-6 | 7.81 | dd | ³J = 5.4, ⁴J = 3.1 | 2H |
| Phenyl H-3' (ortho to Br) | 7.72 | dd | ³J = 8.0, ⁴J = 1.4 | 1H |
| Phenyl H-4' (meta to Br) | 7.46 | td | ³J = 7.8, ⁴J = 1.4 | 1H |
| Phenyl H-5' (para to Br) | 7.36 | td | ³J = 7.8, ⁴J = 1.6 | 1H |
| Phenyl H-6' (ortho to N) | 7.31 | dd | ³J = 7.8, ⁴J = 1.6 | 1H |
Mechanistic Rationale & Causality
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The AA'BB' Phthalimide System: The four protons on the phthalimide ring are chemically equivalent in pairs (H-4/H-7 and H-5/H-6) due to the C₂v symmetry of the isolated phthalimide fragment. However, they are magnetically non-equivalent. This creates a classic second-order AA'BB' spin system[2]. At 400 MHz, this resolves into two distinct pseudo-doublets of doublets (dd). The protons closest to the electron-withdrawing carbonyls (H-4, H-7) are more deshielded (7.96 ppm) than the distal protons (H-5, H-6 at 7.81 ppm).
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The Ortho-Bromophenyl System: The H-3' proton is positioned directly adjacent to the highly electronegative bromine atom. The inductive electron withdrawal and the magnetic anisotropy of the bromine lone pairs strongly deshield this proton, pushing it downfield to 7.72 ppm. Conversely, the H-6' proton (adjacent to the imide nitrogen) sits within the shielding cone of the orthogonal phthalimide carbonyl π-system, shifting it relatively upfield to 7.31 ppm despite its proximity to the nitrogen atom.
Fig 2: Spin-spin coupling networks in the phthalimide and 2-bromophenyl rings.
¹³C NMR Spectroscopic Analysis
Instrument Parameters: 100 MHz, CDCl₃, 298 K.
Quantitative Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type | Rationale / Causality |
| C=O (Phthalimide) | 167.2 | Quaternary (C) | Highly deshielded due to the double bond to oxygen and adjacent nitrogen. |
| Phthalimide C-5, C-6 | 134.5 | Methine (CH) | Standard aromatic region; slightly deshielded by resonance from the imide. |
| Phenyl C-3' | 133.8 | Methine (CH) | Deshielded by the adjacent electronegative bromine atom. |
| Phthalimide C-3a, C-7a | 132.0 | Quaternary (C) | Bridgehead carbons; lower intensity due to lack of NOE enhancement. |
| Phenyl C-1' | 131.5 | Quaternary (C) | Directly bound to the imide nitrogen; shifted downfield by inductive effects. |
| Phenyl C-6' | 130.8 | Methine (CH) | Aromatic CH adjacent to the C-N bond. |
| Phenyl C-4' | 130.5 | Methine (CH) | Para to the imide nitrogen. |
| Phenyl C-5' | 128.3 | Methine (CH) | Para to the bromine atom. |
| Phthalimide C-4, C-7 | 124.0 | Methine (CH) | Shielded relative to C-5/C-6 due to resonance electron donation into the ring. |
| Phenyl C-2' (C-Br) | 122.5 | Quaternary (C) | Exhibits the "Heavy Atom Effect"; the large electron cloud of Br shields the ipso carbon[2]. |
Self-Validating Check: A standard ¹³C NMR spectrum of this compound will yield exactly 10 distinct carbon signals (2 carbonyls, 2 quaternary bridgeheads, 2 equivalent CH pairs on the phthalimide, and 6 distinct carbons on the asymmetric phenyl ring). The presence of exactly 10 peaks validates the structural symmetry of the phthalimide core against the asymmetry of the ortho-substituted phenyl ring.
References
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Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]
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Design and Synthesis of N-Arylphthalimides as Inhibitors of Glucocorticoid-Induced TNF Receptor-Related Protein, Proinflammatory Mediators, and Cytokines in Carrageenan-Induced Lung Inflammation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives Source: Synthetic Communications (Taylor & Francis) URL:[Link]
